(2-Phenylcyclopropyl)methanamine
Overview
Description
(2-Phenylcyclopropyl)methanamine: is an organic compound with the molecular formula C10H13N. It is a cyclopropyl derivative with a phenyl group attached to the cyclopropane ring and an amine group attached to the methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylcyclopropyl)methanamine typically involves the cyclopropanation of styrene followed by amination.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-Phenylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields various amine derivatives.
Substitution: Results in substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (2-Phenylcyclopropyl)methanamine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmacological activities .
Biology and Medicine: The compound has been studied for its role as a selective serotonin receptor agonist, which makes it a candidate for the development of antipsychotic agents. It has shown promise in preclinical studies for its potential to modulate serotonin levels in the brain .
Mechanism of Action
(2-Phenylcyclopropyl)methanamine exerts its effects primarily through its interaction with serotonin receptors. It acts as an agonist at the serotonin 2C receptor, which is involved in the regulation of mood, anxiety, and cognition. The compound’s binding to this receptor modulates the release of neurotransmitters, thereby influencing various physiological processes .
Comparison with Similar Compounds
(2-Phenylcyclopropyl)methylamine: Similar structure but with a methyl group instead of a methylene bridge.
Cyclopropylamine: Lacks the phenyl group, making it less selective in its biological activity.
Phenylcyclopropane: Lacks the amine group, reducing its potential for receptor binding.
Uniqueness: (2-Phenylcyclopropyl)methanamine’s unique structure, with both a phenyl group and an amine group attached to the cyclopropane ring, provides it with specific binding properties and selectivity for serotonin receptors. This makes it a valuable compound in the development of selective serotonin receptor agonists .
Properties
IUPAC Name |
(2-phenylcyclopropyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTLDOZXPZCOGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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